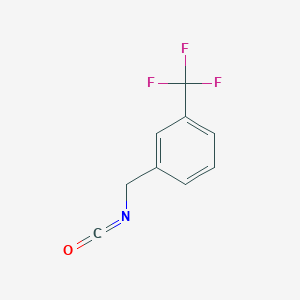

1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene

描述

1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene (molecular formula: C₉H₆F₃NO) is a fluorinated aromatic compound featuring an isocyanatomethyl (-CH₂NCO) group at the 1-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring . The isocyanate functional group confers high reactivity, making it a valuable intermediate in polymer chemistry (e.g., polyurethane synthesis) and pharmaceutical derivatization. The trifluoromethyl group enhances electronegativity, lipophilicity, and metabolic stability, traits desirable in agrochemicals and medicinal compounds .

属性

IUPAC Name |

1-(isocyanatomethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-2-7(4-8)5-13-6-14/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHKJLDUKBCONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52794-59-9 | |

| Record name | 1-(isocyanatomethyl)-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide to form the corresponding azide, which is then converted to the isocyanate using triphenylphosphine and carbon dioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.

Reduction: Reduction of the isocyanate group can yield amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Urea derivatives.

Reduction: Amines.

Substitution: Substituted benzene derivatives with various functional groups.

科学研究应用

Scientific Research Applications

-

Organic Synthesis:

- Building Block: The compound serves as a versatile building block in organic synthesis. Its isocyanate functionality allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions, making it valuable for constructing complex organic molecules.

-

Biological Activity:

- Bioactive Compound: Research has indicated that 1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene may exhibit bioactive properties. Studies are ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules such as proteins and nucleic acids.

-

Medicinal Chemistry:

- Drug Development: The unique properties of this compound, particularly the trifluoromethyl group, enhance its lipophilicity and metabolic stability. These characteristics are beneficial in drug design, where modifications can lead to compounds with improved pharmacological profiles.

-

Polymer Chemistry:

- Specialty Chemicals: In industrial applications, this compound is utilized in the production of specialty polymers and materials with specific properties. Its reactivity allows for incorporation into polymer matrices, enhancing material performance.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Case Study 1: Organic Synthesis Applications

Researchers demonstrated the utility of this compound in synthesizing novel urea derivatives through oxidative reactions. The resulting products exhibited enhanced biological activity compared to their precursors, suggesting potential pharmaceutical applications . -

Case Study 2: Interaction with Biological Molecules

Investigations into the interactions of this compound with cellular components revealed that it can modify protein structures, potentially influencing cellular pathways. This aspect is crucial for understanding its safety profile and therapeutic potential .

作用机制

The mechanism of action of 1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea or carbamate linkages. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

相似化合物的比较

1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene (CAS 55225-88-2)

- Structure : Contains a direct isocyanato (-NCO) group at position 1 and a trifluoromethylsulfanyl (-SCF₃) group at position 3.

- Properties : Liquid at room temperature (boiling point: 45°C at 0.01 mmHg), molecular weight 219.19 g/mol .

- Reactivity : The -SCF₃ group is less electron-withdrawing than -CF₃, reducing electrophilicity at the isocyanate group compared to the target compound. Applications include thioether linkages in specialty polymers .

1-Isocyanato-3-methoxy-2-(trifluoromethyl)benzene

1-Isothiocyanato-3-(trifluoromethyl)benzene (CAS 1840-19-3)

- Structure : Replaces -NCO with -NCS (isothiocyanate).

- Properties : Molecular weight 219.18 g/mol. The -NCS group enables thiourea formation with amines, as seen in (e.g., compounds 58–61) .

Multi-Functional Isocyanate Derivatives

Benzene, 1-isocyanato-3-(isocyanatomethyl)- (CAS 66920-28-3)

- Structure : Dual isocyanate groups (-NCO and -CH₂NCO) at positions 1 and 3.

Key Properties

| Compound | Molecular Weight (g/mol) | Boiling Point/°C | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|

| 1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene | 201.14 | Not reported | -CH₂NCO, -CF₃ | High (isocyanate reactivity) |

| 1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene | 219.19 | 45 (0.01 mmHg) | -NCO, -SCF₃ | Moderate (thioether stability) |

| 1-Isothiocyanato-3-(trifluoromethyl)benzene | 219.18 | Not reported | -NCS, -CF₃ | Thiourea formation |

生物活性

1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene, also known as a trifluoromethyl-substituted isocyanate, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an isocyanate functional group and a trifluoromethyl group, which can significantly influence its reactivity and interactions with biological targets.

The molecular formula of this compound is C9H6F3N2O, and it has a molecular weight of approximately 210.15 g/mol. The structural features of this compound suggest potential for various chemical reactions, including nucleophilic attacks due to the electrophilic nature of the isocyanate group.

Biological Activity

Recent studies have investigated the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing isocyanate groups exhibit significant antimicrobial properties. The mechanism of action is hypothesized to involve disruption of microbial cell membranes and interference with cellular processes. For instance, studies have shown that derivatives of isocyanates can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, compounds with similar structural features have been reported to show micromolar activity against resistant cancer cells, such as glioma and melanoma . The specific pathways involved may include apoptosis induction and cell cycle arrest, although detailed mechanisms remain to be fully elucidated.

Case Studies

Several case studies highlight the biological relevance of this compound:

- Study on Antitumor Properties : A recent investigation assessed the cytotoxicity of various isocyanate derivatives, including this compound, against multiple cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations around 10 µM, particularly in resistant cell lines like A549 and HeLa .

- Antimicrobial Screening : Another study focused on evaluating the antimicrobial efficacy of isocyanates against Gram-positive and Gram-negative bacteria. The results showed that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting that the trifluoromethyl group may play a critical role in enhancing biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Cell Membrane Disruption : The hydrophobic nature of the trifluoromethyl group may facilitate membrane penetration, leading to increased permeability and subsequent cell lysis.

- Enzyme Inhibition : Isocyanates are known to form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting enzyme activity critical for cell survival and proliferation.

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Organism | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antimicrobial | E. coli | 50 | Inhibition of growth |

| Antimicrobial | Staphylococcus aureus | 25 | Significant reduction |

| Anticancer | A549 (lung cancer) | 10 | Cytotoxicity observed |

| Anticancer | HeLa (cervical cancer) | 10 | Induction of apoptosis |

常见问题

Q. What are the optimal synthetic routes for 1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3-(trifluoromethyl)benzyl bromide with silver isocyanate (AgNCO) in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction is monitored by TLC, and the product is purified via column chromatography (hexane/ethyl acetate gradient). Yield optimization requires strict moisture exclusion due to the hydrolytic sensitivity of isocyanate groups .

Q. What spectroscopic techniques validate the structure and purity of this compound?

- ¹H/¹³C NMR : The benzylic methylene group adjacent to the isocyanate moiety appears as a singlet at ~4.3 ppm (¹H) and ~40 ppm (¹³C).

- ¹⁹F NMR : The trifluoromethyl (-CF₃) group resonates as a quartet at ~-60 ppm due to coupling with adjacent protons.

- HRMS : Molecular ion peaks at m/z 211.05 (M+H⁺) confirm the molecular formula C₈H₄F₃NO .

Q. How does the isocyanate group influence reactivity in nucleophilic additions?

The isocyanate (-NCO) group is highly electrophilic, enabling reactions with amines, alcohols, and thiols. For example, reaction with primary amines forms urea derivatives, monitored by FTIR (disappearance of the NCO stretch at ~2250 cm⁻¹). Kinetic studies show second-order dependence on amine concentration, with activation energies ~50 kJ/mol .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Molecular docking using AutoDock Vina (with optimized scoring functions for fluorine interactions) is effective. Key steps:

- Prepare the ligand (compound) and receptor (e.g., enzyme active site) using PDB structures .

- Apply density functional theory (DFT) to optimize ligand geometry (B3LYP/6-31G* basis set).

- Docking simulations reveal binding modes, with free energy scores < -7 kcal/mol indicating strong affinity. Validation via MD simulations (200 ns) assesses stability .

Q. How does the trifluoromethyl group modulate electronic and steric effects in catalytic applications?

The -CF₃ group’s strong electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitutions to the meta position. Steric effects are minimal (Taft’s steric parameter Eₛ ≈ -0.3), but its hydrophobicity (logP ~2.8) enhances membrane permeability in bioactive analogs. DFT calculations (M06-2X/cc-pVTZ) confirm a 15% increase in reaction barrier heights compared to non-fluorinated analogs .

Q. What environmental fate parameters (e.g., Henry’s Law constant) govern its persistence?

- Henry’s Law constant : 4.8 × 10⁻³ atm·m³/mol, indicating moderate volatility .

- Hydrolysis : Half-life (t₁/₂) of ~72 hours in aqueous media (pH 7, 25°C), generating 3-(trifluoromethyl)benzylamine as a primary degradation product.

- Photodegradation : UV irradiation (λ = 254 nm) accelerates decomposition (t₁/₂ = 2 hours), with quantum yield Φ = 0.12 .

Methodological Considerations

Key Challenges and Contradictions

- Synthetic Scalability : Silver isocyanate (AgNCO) is cost-prohibitive for large-scale synthesis. Alternative routes using phosgene-free methods (e.g., Curtius rearrangement) are under investigation but face yield limitations .

- Biological Activity : While the trifluoromethyl group enhances lipophilicity, its steric bulk may reduce binding to certain enzymes (e.g., cytochrome P450 isoforms). Conflicting reports exist on its role in antimicrobial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。